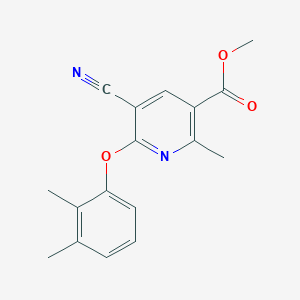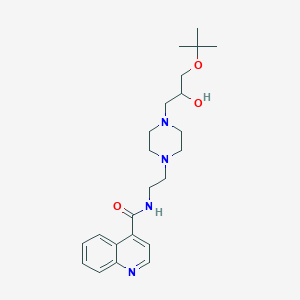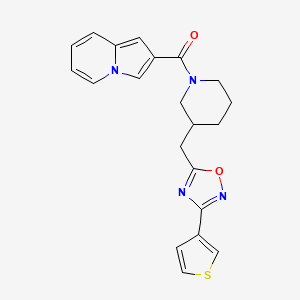
Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate, otherwise known as M5C6, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of nicotinic acid and is used in a variety of laboratory experiments. M5C6 has been studied for its biochemical and physiological effects, and its potential applications in a variety of scientific fields.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Heterocyclic Derivatives : A study on the O-methylation of 3-cyano-6-hydroxypyridine-2(1H)-ones developed a new method to prepare 2,6-dimethoxy derivatives, which could be relevant for the synthesis of complex molecules including Methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylnicotinate (Janin et al., 1999).
Potential Biological Activities and Applications
- Antiproliferative Effects of Dinuclear Gold(III) Compounds : Research on dinuclear gold(III) oxo complexes with bipyridyl ligands explored their cytotoxic properties against human ovarian carcinoma cell lines, suggesting a potential pathway for the development of anticancer agents using complex organic compounds (Casini et al., 2006).
- Advanced Glycation End-Products Formation : The formation of advanced glycation end-products by Methylglyoxal, a reactive alpha-oxoaldehyde, could relate to studies exploring similar reactive intermediates produced by compounds like this compound, in relation to diseases such as diabetes and neurodegenerative disorders (Nemet et al., 2006).
Analytical and Structural Characterization
- Comprehensive Analytical and Structural Characterization : A study provided a complete analytical and structural characterization of a novel synthetic cannabinoid, showcasing techniques such as GC–MS, LC–MS, NMR, and FTIR spectroscopies. These methodologies could be applicable for the detailed analysis of this compound (Dybowski et al., 2021).
properties
IUPAC Name |
methyl 5-cyano-6-(2,3-dimethylphenoxy)-2-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10-6-5-7-15(11(10)2)22-16-13(9-18)8-14(12(3)19-16)17(20)21-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFZCFFWTQUMIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=NC(=C(C=C2C#N)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)
![N-(2,4-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2747361.png)
![(E)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2747364.png)
amino}benzoic acid](/img/structure/B2747366.png)
![2-cyclopentyl-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)acetamide](/img/structure/B2747367.png)

![7-(3-methoxyphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2747371.png)
![N-(2,4-difluorophenyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2747375.png)


![N-(4-ethoxyphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2747378.png)
![2-[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2747379.png)
![3-(3,4-dimethylphenyl)-7,8-dimethoxy-5-(3-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2747380.png)
![7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2747381.png)